![molecular formula C7H5NO2 B063802 Furo(2,3-c)pyridine 6-oxide CAS No. 181526-20-5](/img/structure/B63802.png)
Furo(2,3-c)pyridine 6-oxide
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Overview
Description
Furo[2,3-c]pyridine is a chemical compound with the empirical formula C7H5NO . It is a solid substance and is used in the field of early discovery research .
Synthesis Analysis
An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF . This compound showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .Molecular Structure Analysis
The molecular weight of Furo[2,3-c]pyridine is 119.12 . The SMILES string representation of the molecule is C12=CN=CC=C1C=CO2 .Chemical Reactions Analysis
Furo[2,3-c]pyridine-based photosensitizers like LIQ-TF have been shown to generate high 1O2 and ˙OH efficiency . This suggests that these compounds can participate in oxidation reactions.Physical And Chemical Properties Analysis
Furo[2,3-c]pyridine is a solid substance . Its empirical formula is C7H5NO , and it has a molecular weight of 119.12 .Mechanism of Action
While the specific mechanism of action for Furo(2,3-c)pyridine 6-oxide is not mentioned in the search results, a related compound, LIQ-TF, has been used for specific imaging and photodynamic ablation of Gram-positive bacteria . This suggests that Furo(2,3-c)pyridine 6-oxide may also have potential applications in imaging and photodynamic therapy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-oxidofuro[2,3-c]pyridin-6-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-8-3-1-6-2-4-10-7(6)5-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDAWPSTMXRNNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC2=C1C=CO2)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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